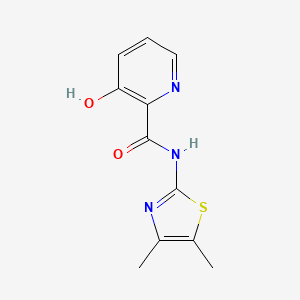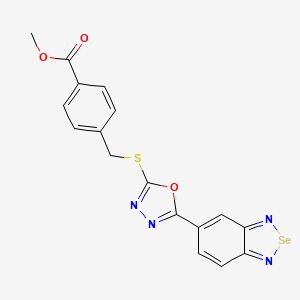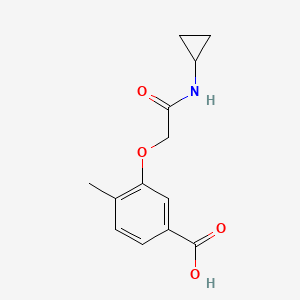
n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide: is a chemical compound known for its significant role in various biochemical assays, particularly in the MTT assay. This assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide typically involves the reaction of 4,5-dimethylthiazol-2-ylamine with 3-hydroxypicolinic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Widely used in cell viability assays, particularly the MTT assay, to measure cell proliferation and cytotoxicity
Medicine: Employed in drug screening and development to assess the cytotoxic effects of potential therapeutic agents
Industry: Used in the development of colorimetric indicators for detecting bacterial contamination.
Mechanism of Action
The mechanism of action of n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide in the MTT assay involves its reduction by mitochondrial dehydrogenases in metabolically active cells. This reduction converts the compound into an insoluble purple formazan product, which can be quantified by measuring absorbance. The intensity of the color produced is directly proportional to the number of viable cells .
Comparison with Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): A closely related compound used in similar assays
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Another tetrazolium salt used in cell viability assays
WST-1 (4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate): Used for similar purposes but with different solubility properties
Uniqueness: n-(4,5-Dimethylthiazol-2-yl)-3-hydroxypicolinamide is unique due to its specific application in the MTT assay, providing a reliable and sensitive method for assessing cell viability and proliferation. Its ability to produce a distinct color change upon reduction makes it particularly useful in high-throughput screening assays .
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-6-7(2)17-11(13-6)14-10(16)9-8(15)4-3-5-12-9/h3-5,15H,1-2H3,(H,13,14,16) |
InChI Key |
WIYCGGRSJLUOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CC=N2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)



![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)

![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)



